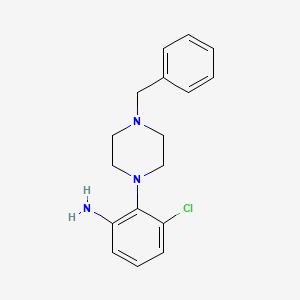

2-(4-Benzylpiperazin-1-yl)-3-chloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

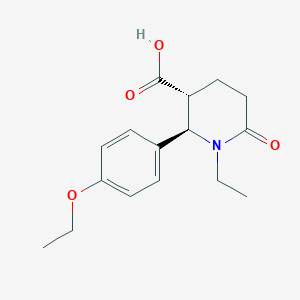

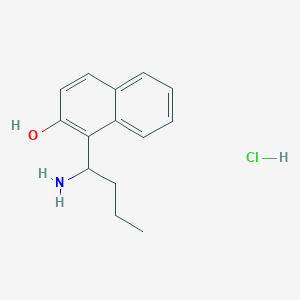

The compound 2-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a derivative of arylpiperazine, a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structure-related activities of similar compounds are discussed, which can provide insights into the properties and potential uses of this compound.

Synthesis Analysis

The synthesis of related compounds involves the attachment of an arylpiperazine moiety to a core structure, as seen in the first paper where a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were created . These compounds were synthesized with various substitutions to explore their allosteric enhancer activity at the A1 adenosine receptor. The modifications included different electron-withdrawing or electron-releasing groups on the phenyl ring and different substituents at the thiophene C-5 position . This approach could be applied to synthesize this compound by attaching the benzylpiperazine group to an appropriate core structure with a chlorine substituent.

Molecular Structure Analysis

The second paper provides an example of molecular structure analysis using ab initio Hartree-Fock and Density Functional Theory (DFT) methods . These methods were used to calculate the molecular geometry and vibrational frequencies of a related compound, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one . The study found three staggered stable conformers and performed complete assignments based on the total energy distribution of the vibrational modes. Similar computational techniques could be employed to analyze the molecular structure of this compound, predicting its most stable conformers and understanding its electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of this compound, the synthesis and biological evaluation of structurally related compounds suggest that the arylpiperazine moiety can participate in various chemical reactions, potentially leading to a wide range of biological activities . The reactivity of the compound could be influenced by the presence of the benzyl group and the chlorine atom, which may affect its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For instance, the presence of electron-withdrawing or electron-releasing groups can significantly affect the compound's activity at biological receptors . The experimental and theoretical spectra, as well as the molecular geometry and vibrational frequencies of related compounds, provide a basis for understanding the physical properties of this compound . The compound's solubility, melting point, and stability could be influenced by its molecular structure and substituents.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(4-Benzylpiperazin-1-yl)-3-chloroaniline is the carbonic anhydrase (CA) enzyme . This enzyme plays a crucial role in maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Mode of Action

The compound interacts with the zinc ion (Zn2+) and three histidine residues in the active site of the carbonic anhydrase enzyme . This interaction is likely to inhibit the enzyme’s activity, thereby affecting the physiological functions it regulates.

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects the reversible hydration reaction of CO2 . This reaction is crucial for many physiological functions, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to significant changes in physiological functions. For instance, it may affect pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The compound has also shown potential as an antimicrobial agent .

Propriétés

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-3-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3/c18-15-7-4-8-16(19)17(15)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLQOSNKGVWZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210123 |

Source

|

| Record name | 3-Chloro-2-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937604-07-4 |

Source

|

| Record name | 3-Chloro-2-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)

![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)